molecular formula C6H10O3 B6235567 2-hydroxy-2-methylpent-4-enoic acid CAS No. 132343-13-6

2-hydroxy-2-methylpent-4-enoic acid

Cat. No.: B6235567
CAS No.: 132343-13-6
M. Wt: 130.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-2-methylpent-4-enoic acid (CAS: 132343-13-6) is an organic compound with the molecular formula C6H10O3 and an average molecular weight of 130.14 g/mol . This hydroxy fatty acid features both a carboxylic acid group and a hydroxyl group on the same carbon atom, classifying it as an alpha-hydroxy acid, which can serve as a versatile building block in organic synthesis . While specific applications for this exact compound are not extensively documented in the public literature, its structure suggests significant potential in research. It may be of particular interest as a chiral precursor or intermediate in the synthesis of more complex molecules, especially in pharmaceutical research . Related chiral compounds, such as (2R)-2-Methylpent-4-enoic acid, have documented use in synthesizing active pharmaceutical ingredients, indicating the potential research value of this structural family . The compound requires specific handling; it is recommended for cold-chain transportation to maintain stability . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

132343-13-6

Molecular Formula

C6H10O3

Molecular Weight

130.1

Purity

95

Origin of Product

United States

Stereochemical Control and Enantioselective Synthesis

Diastereoselective and Enantioselective Transformations

The creation of the stereocenters in 2-hydroxy-2-methylpent-4-enoic acid and related structures often involves diastereoselective and enantioselective transformations. These reactions aim to produce a significant excess of one stereoisomer over others. For instance, in the synthesis of molecules with multiple stereocenters, achieving a high diastereomeric ratio (d.r.) is crucial. scielo.br Various strategies, including the use of chiral catalysts and auxiliaries, are employed to influence the stereochemical outcome of reactions. numberanalytics.comnih.gov

Asymmetric synthesis is a powerful method for obtaining chiral hydroxycarboxylic acids in their enantiomerically pure forms. nih.gov However, the construction of quaternary stereogenic centers, such as the one present in this compound, remains a difficult task that often requires multi-step reaction sequences. nih.gov The development of new catalytic systems and synthetic methodologies is therefore essential to overcome these challenges. nih.gov

Evaluation of Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)

The success of an enantioselective or diastereoselective synthesis is quantified by determining the enantiomeric excess (ee) and diastereomeric ratio (dr) of the product mixture. Enantiomeric excess is a measure of the purity of a single enantiomer in a mixture, while the diastereomeric ratio indicates the relative proportion of diastereomers.

Several analytical techniques are employed to determine these values. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are common methods. nih.gov More advanced optical methods, such as circular dichroism (CD) spectroscopy coupled with multivariate regression models, have also been developed for the rapid and accurate determination of both ee and dr without the need for chiral chromatography. nih.govrsc.org These techniques are particularly valuable in high-throughput screening (HTS) for the optimization of asymmetric reactions. nih.gov

Influence of Chiral Catalysts and Auxiliaries on Stereoselectivity

Chiral catalysts and auxiliaries are instrumental in achieving high levels of stereoselectivity in the synthesis of chiral molecules like this compound. numberanalytics.com

Chiral Catalysts: These are chiral molecules that, when used in small amounts, can direct a chemical reaction to favor the formation of one enantiomer over the other. numberanalytics.com A variety of chiral catalysts have been developed, including metal complexes with chiral ligands and organocatalysts. scielo.brnih.gov For instance, copper(II)-bisoxazoline complexes have been used in the nucleophilic substitution of 3-halooxindoles to create benzylic quaternary stereocenters. nih.gov Similarly, palladium-pyridinooxazoline complexes have proven effective in the enantioselective conjugate addition of arylboronic acids to cyclic enones. nih.gov

Chiral Auxiliaries: These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a reaction. numberanalytics.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. The steric and electronic properties of the chiral auxiliary, along with the reaction conditions, significantly influence the outcome of the reaction. numberanalytics.com

The table below provides examples of how different chiral catalysts and auxiliaries have been used to control stereoselectivity in various reactions, which could be conceptually applied to the synthesis of this compound.

Catalyst/AuxiliaryReaction TypeAchieved StereoselectivityReference
Copper(II)-bisoxazolineNucleophilic SubstitutionHigh enantioselectivity nih.gov
Palladium-pyridinooxazolineConjugate AdditionHigh yields and enantioselectivities nih.gov
Cinchona alkaloid-based amino-squaramideIntramolecular oxa-Michael reactionHigh stereospecificity researchgate.net
Chiral Phosphoric AcidsThree-component Mannich reactionExcellent diastereoselectivities and up to 99% enantiomeric excess scielo.br

Control of Quaternary and Tertiary Stereogenic Centers

The central carbon atom in this compound is a quaternary stereocenter, meaning it is bonded to four different non-hydrogen substituents. The construction of such centers in an enantioselective manner is a significant challenge in organic synthesis. nih.govnih.gov This difficulty arises from the steric hindrance around the carbon atom, which can impede the approach of reagents. researchgate.net

Various synthetic strategies have been developed to address this challenge. These include:

Asymmetric Allylic Alkylation: This method can be used to form a quaternary stereocenter if the nucleophile, such as a tetrasubstituted enolate, possesses three distinct substituents. nih.gov

Conjugate Addition Reactions: The addition of carbon nucleophiles to α,β-unsaturated carbonyl compounds can furnish products with quaternary stereocenters. nih.gov

Diastereomeric Salt Formation: This classical method involves reacting a racemic mixture of the acid with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. nih.gov

The control over the formation of both quaternary and adjacent tertiary stereocenters with high selectivity is a desirable but challenging goal in organic synthesis. researchgate.net

Chemical Reactivity and Transformational Pathways of 2 Hydroxy 2 Methylpent 4 Enoic Acid

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group is a cornerstone of the molecule's reactivity, readily undergoing reactions such as esterification and amidation.

Esterification Reactions

The conversion of 2-hydroxy-2-methylpent-4-enoic acid to its corresponding esters is a fundamental transformation. Standard esterification conditions, such as the Fischer-Speier method involving an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), are expected to be effective. organic-chemistry.orgyoutube.com The equilibrium of this reaction can be driven towards the ester product by removing water as it is formed. learncbse.in

Alternatively, for milder conditions, especially given the presence of the acid-sensitive tertiary alcohol and alkene, reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be employed. The synthesis of related unsaturated esters has been achieved using various coupling agents. organic-chemistry.org For instance, the benzyl (B1604629) ester of this compound (benzyl 2-hydroxy-2-methylpent-4-enoate) is a known derivative, suggesting that esterification is a feasible pathway. chemsrc.com

Table 1: Representative Esterification Conditions

Catalyst/ReagentCo-reagent/SolventTemperatureNotes
Sulfuric Acid (H₂SO₄)Corresponding AlcoholRefluxClassic Fischer esterification; requires water removal.
DCCDMAP, DichloromethaneRoom TemperatureMild conditions, suitable for sensitive substrates.
p-Toluenesulfonic acid (TsOH)TolueneRefluxAzeotropic removal of water drives the reaction.

Amidation and Peptide Coupling Applications

The carboxylic acid functionality allows for the formation of amides through reaction with primary or secondary amines. This transformation is crucial for incorporating the molecular scaffold into peptide-like structures or other amide-containing compounds. Direct amidation can be achieved by heating the carboxylic acid with an amine, though this often requires harsh conditions.

More sophisticated and milder methods involve the use of coupling reagents to first activate the carboxylic acid. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in combination with a carbodiimide (B86325) like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) are commonly used in peptide synthesis and are applicable here. These methods are generally high-yielding and minimize side reactions, which is important for a molecule with multiple functional groups. acs.orgresearchgate.net The direct amidation of α-hydroxy acids, such as lactic acid, has been demonstrated under catalyst-free conditions, suggesting that this compound could potentially react directly with amines at elevated temperatures. researchgate.net

Table 2: Common Amidation Reagents

Coupling ReagentAdditiveBaseSolvent
EDCHOBtDiisopropylethylamine (DIPEA)Dimethylformamide (DMF)
HATU-DIPEA or CollidineDMF or Acetonitrile
B(OCH₂CF₃)₃--Acetonitrile

Alkene Functional Group Reactivity

The terminal double bond in this compound is a versatile handle for carbon-carbon bond formation and functional group installation.

Olefin Cross-Metathesis

Olefin cross-metathesis is a powerful reaction for forming new carbon-carbon double bonds. In the presence of a ruthenium-based catalyst, such as Grubbs' first or second-generation catalysts, the terminal alkene of this compound or its esterified/protected form can react with another olefin. researchgate.net This reaction would produce a new, more substituted alkene, elongating the carbon chain and introducing new functionalities. nih.gov

The success of the reaction often depends on the nature of the alkene coupling partner and the catalyst used. To avoid self-metathesis, an excess of one of the olefin partners is often employed. The reaction is typically driven by the release of volatile ethylene (B1197577) gas. wikipedia.org The hydroxyl and carboxylic acid groups may need to be protected, for example as a silyl (B83357) ether and an ester respectively, to prevent interference with the ruthenium catalyst.

Table 3: Common Catalysts for Olefin Cross-Metathesis

CatalystDescriptionTypical Solvents
Grubbs' Catalyst (1st Gen)Benzylidene-bis(tricyclohexylphosphine)dichlororutheniumDichloromethane, Toluene
Grubbs' Catalyst (2nd Gen)(1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)dichloro(phenylmethylene)(tricyclohexylphosphine)rutheniumDichloromethane, Toluene
Hoveyda-Grubbs CatalystDichloro(o-isopropoxyphenylmethylene)(tricyclohexylphosphine)rutheniumDichloromethane, Toluene

Oxidative Cyclization Pathways

The presence of both a hydroxyl group and a terminal alkene sets the stage for intramolecular cyclization reactions, particularly oxidative cyclizations. Depending on the reagents and reaction conditions, various heterocyclic structures can be formed. For instance, treatment with an oxidizing agent in the presence of a halonium source (e.g., N-bromosuccinimide) could lead to the formation of a substituted tetrahydrofuran (B95107) ring through a haloetherification reaction.

Alternatively, Sharpless asymmetric dihydroxylation of the alkene would yield a diol. The resulting 1,2-diol adjacent to the quaternary center could then be further manipulated. For example, subsequent acid-catalyzed cyclization could lead to the formation of a lactone or other cyclic ether derivatives. The formation of γ-hydroxy-α,β-unsaturated aldehydes from related structures is known to be susceptible to cyclization. nih.govnih.gov

Hydroxyl Group Transformations

The tertiary hydroxyl group of this compound can undergo a range of transformations, including protection, oxidation (though challenging for a tertiary alcohol), and displacement. Protecting the hydroxyl group is often a necessary first step to allow for selective reactions at the other functional sites. Common protecting groups for tertiary alcohols include silyl ethers (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS)) or an acetate (B1210297) ester. These groups can be introduced under relatively mild conditions and later removed selectively. learncbse.in For example, silylation can be achieved using the corresponding silyl chloride and a base like triethylamine (B128534) or imidazole.

While direct oxidation of the tertiary alcohol is not possible without carbon-carbon bond cleavage, its presence influences the reactivity of the adjacent carboxylic acid. The direct amination of α-hydroxy amides has been achieved using titanium tetrachloride, suggesting that a derivative of the title compound could undergo nucleophilic substitution at the hydroxyl-bearing carbon. nih.gov

Protection and Deprotection Strategies

In the synthesis of complex molecules, it is often necessary to temporarily block one or more functional groups to prevent them from reacting under specific conditions. wikipedia.org The choice of protecting group is crucial and depends on its stability under the reaction conditions and the ease of its selective removal afterward. organic-chemistry.org

For this compound, the hydroxyl and carboxylic acid groups are the most likely candidates for protection. The terminal alkene is generally less reactive and often does not require protection during many standard transformations.

Protection of the Hydroxyl Group: The tertiary hydroxyl group can be protected using various reagents. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ether, are a common choice due to their stability and the availability of mild deprotection methods. organic-chemistry.org The protection of the hydroxyl group would typically involve reacting this compound with a silyl chloride, like tert-butyldimethylsilyl chloride, in the presence of a base such as imidazole.

Protection of the Carboxylic Acid Group: The carboxylic acid can be converted into an ester to prevent its acidic proton from interfering with subsequent reactions or to prevent its reduction. libretexts.org Methyl or ethyl esters are common choices, formed through Fischer esterification with the corresponding alcohol under acidic catalysis. Benzyl esters, which can be removed by hydrogenolysis, also offer a valuable protection strategy. libretexts.org

Selective Deprotection: The ability to selectively deprotect one functional group while leaving others intact is a cornerstone of modern organic synthesis. For a molecule with both a silyl-protected alcohol and an ester-protected carboxylic acid, fluoride (B91410) reagents like tetra-n-butylammonium fluoride (TBAF) are commonly used to cleave the silyl ether without affecting the ester. organic-chemistry.orggelest.com Conversely, the ester can be hydrolyzed under acidic or basic conditions, which might also cleave some less stable silyl ethers. libretexts.org The use of orthogonal protecting groups, which are removed under different conditions, is a key strategy. wikipedia.org For example, a TBDMS ether (removed by fluoride) and a benzyl ester (removed by hydrogenolysis) would allow for selective deprotection.

Interactive Data Table: Protection and Deprotection Strategies

Functional GroupProtecting GroupProtection Reagent/ConditionsDeprotection Reagent/ConditionsStability Notes
Tertiary Hydroxyltert-Butyldimethylsilyl (TBDMS) Ethertert-Butyldimethylsilyl chloride, Imidazole, DMFTetra-n-butylammonium fluoride (TBAF), THFStable to most reducing and oxidizing agents that do not target silyl ethers. Labile to strong acids and fluoride sources. organic-chemistry.org
Tertiary HydroxylBenzyl (Bn) EtherBenzyl bromide, Sodium hydride, THFH₂, Pd/C (Hydrogenolysis)Stable to a wide range of acidic and basic conditions. libretexts.org
Carboxylic AcidMethyl EsterMethanol, H₂SO₄ (catalytic)LiOH, THF/H₂O or HCl, H₂O, heatSusceptible to hydrolysis under both acidic and basic conditions. libretexts.org
Carboxylic AcidBenzyl EsterBenzyl alcohol, DCC, DMAPH₂, Pd/C (Hydrogenolysis)Stable to many non-reductive conditions. libretexts.org

Oxidation and Reduction Reactions

The oxidation and reduction of this compound can be directed to selectively transform the hydroxyl, carboxylic acid, or alkene functionalities, depending on the reagents and reaction conditions employed.

Oxidation Reactions:

The tertiary alcohol of this compound is resistant to oxidation under standard conditions because it lacks a hydrogen atom on the carbinol carbon. libretexts.org Therefore, oxidation reactions will primarily affect the terminal alkene or, under harsh conditions, lead to oxidative cleavage.

Oxidation of the Alkene: The terminal double bond can be oxidized to an epoxide using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). This reaction is typically chemoselective and will not affect the hydroxyl or carboxylic acid groups. masterorganicchemistry.com Further reaction of the epoxide, for instance through acid-catalyzed hydrolysis, would yield a diol. Ozonolysis of the alkene, followed by an oxidative workup (e.g., with hydrogen peroxide), would cleave the double bond to form a carboxylic acid and formaldehyde (B43269).

Oxidation of the α-Hydroxy Acid Moiety: While the tertiary alcohol is not readily oxidized, the α-hydroxy acid unit can undergo oxidative decarboxylation under certain conditions to yield a ketone. Reagents like lead tetraacetate can effect this transformation. Chemoselective oxidation of α-hydroxy acids to α-keto acids can be achieved using nitroxyl (B88944) radical catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen as the co-oxidant. acs.org This method has been shown to be tolerant of various functional groups, including alkenes. acs.org

Reduction Reactions:

Reduction of the Carboxylic Acid: The carboxylic acid group can be selectively reduced to a primary alcohol using borane (B79455) (BH₃) or its complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF). nih.govyoutube.comcommonorganicchemistry.com Borane is a highly chemoselective reagent for carboxylic acid reduction and will typically not reduce alkenes or esters under the same conditions. nih.govyoutube.com This allows for the selective transformation of the carboxyl group while preserving the terminal double bond. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and would reduce both the carboxylic acid and potentially the alkene. nih.gov

Reduction of the Alkene: The terminal alkene can be reduced to an alkane through catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C). This method is generally effective for reducing carbon-carbon double bonds without affecting the carboxylic acid or tertiary alcohol.

Interactive Data Table: Oxidation and Reduction Reactions

Functional Group TargetedReaction TypeReagent/ConditionsProductChemoselectivity Notes
AlkeneEpoxidationm-CPBA, CH₂Cl₂2-methyl-2-(oxiran-2-ylmethyl)oxirane-2-carboxylic acidHighly selective for the alkene. masterorganicchemistry.com
AlkeneOzonolysis (Oxidative Workup)1. O₃, CH₂Cl₂; 2. H₂O₂2-hydroxy-2-methyl-3-oxobutanoic acid + FormaldehydeCleaves the double bond.
α-Hydroxy AcidOxidation to α-Keto AcidAZADO, NaNO₂, O₂, CH₃CN/phosphate buffer2-methyl-2-oxo-pent-4-enoic acidChemoselective for the α-hydroxy acid. acs.org
Carboxylic AcidReduction to AlcoholBH₃·THF, THF2-methyl-1,2-dihydroxy-pent-4-eneHighly selective for the carboxylic acid over the alkene. nih.govyoutube.comcommonorganicchemistry.com
AlkeneReduction to AlkaneH₂, Pd/C, Ethanol2-hydroxy-2-methylpentanoic acidSelective for the alkene over the carboxylic acid and alcohol.

Derivatives and Analogues of 2 Hydroxy 2 Methylpent 4 Enoic Acid

Synthesis of Alkyl and Aryl Esters

The esterification of 2-hydroxy-2-methylpent-4-enoic acid is a fundamental transformation that yields a diverse array of alkyl and aryl esters. These derivatives are of interest for their potential applications in various fields, including materials science and as intermediates in the synthesis of more complex molecules. The primary methods for their synthesis involve well-established esterification protocols, each with its own advantages depending on the desired ester.

One of the most common methods for the synthesis of simple alkyl esters is the Fischer-Speier esterification . This acid-catalyzed reaction involves treating the carboxylic acid with an excess of an alcohol, typically in the presence of a strong acid catalyst such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used as the solvent and water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com

For the synthesis of more complex alkyl esters or aryl esters, where the alcohol may be more sterically hindered or less reactive, the Steglich esterification is a preferred method. This reaction utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. orgsyn.org The reaction proceeds under mild conditions and is generally high-yielding, even with sterically demanding alcohols. orgsyn.org The formation of N-acylurea byproducts can sometimes be a challenge, particularly with highly hindered substrates. orgsyn.org

Esterification MethodReagentsKey Features
Fischer-Speier Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄, TsOH)Equilibrium reaction, suitable for simple alkyl esters, requires excess alcohol and removal of water. masterorganicchemistry.commasterorganicchemistry.com
Steglich Esterification Alcohol, DCC, DMAPMild conditions, high yields, suitable for sterically hindered alcohols and aryl esters. orgsyn.org

Functionalized Analogues with Phosphonate (B1237965) Moieties

The incorporation of phosphonate groups into the structure of this compound opens up possibilities for creating analogues with unique chemical and biological properties. Phosphonates are known for their ability to mimic phosphates in biological systems, making them valuable for the design of enzyme inhibitors and other bioactive molecules. nih.gov The synthesis of these functionalized analogues typically involves the formation of a carbon-phosphorus (C-P) bond, for which several powerful reactions are available.

The Michaelis-Arbuzov reaction is a cornerstone of C-P bond formation and a key method for synthesizing phosphonates. wikipedia.org This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.org To apply this to the synthesis of a phosphonate analogue of this compound, a suitable precursor bearing a halide would be required.

Another powerful tool for the synthesis of phosphonate-containing compounds is the Horner-Wadsworth-Emmons (HWE) reaction . This reaction involves the olefination of an aldehyde or ketone with a phosphonate carbanion to form an alkene. nrochemistry.comorganicchemistrydata.org The HWE reaction is known for its high stereoselectivity, typically favoring the formation of (E)-alkenes. nrochemistry.com By using a phosphonate reagent with an appropriate structure, it is possible to introduce the phosphonate moiety into the carbon skeleton.

The phospha-Michael addition is another important method for the synthesis of phosphonates, particularly for those derived from unsaturated systems. rsc.org This reaction involves the conjugate addition of a H-phosphonate to a Michael acceptor, such as an α,β-unsaturated ester or nitrile. rsc.org The reaction is often catalyzed by a base and provides a direct route to β-phosphono esters and related compounds. rsc.orgnih.gov

ReactionDescriptionApplication in Phosphonate Synthesis
Michaelis-Arbuzov Reaction Reaction of a trialkyl phosphite with an alkyl halide. wikipedia.orgSynthesis of phosphonates from a halide-containing precursor.
Horner-Wadsworth-Emmons Reaction Olefination of an aldehyde or ketone with a phosphonate carbanion. nrochemistry.comorganicchemistrydata.orgIntroduction of a phosphonate group via alkene formation.
Phospha-Michael Addition Conjugate addition of a H-phosphonate to a Michael acceptor. rsc.orgDirect synthesis of β-phosphono esters and related compounds from unsaturated precursors. rsc.orgnih.gov

Structural Modifications for Enhanced Reactivity or Specific Interactions

The modification of the this compound structure is a key strategy for enhancing its reactivity and tailoring it for specific interactions, particularly in a biological context. These modifications can involve changes to the carbon skeleton, the introduction of new functional groups, or the alteration of existing ones.

One approach to modifying the structure is through the synthesis of iso-fatty acids, which involves the introduction of branching along the carbon chain. For example, a study on the synthesis of long-chain iso-fatty acids demonstrated a multi-step sequence that included enantioselective methylation and hydroxylation to introduce methyl and hydroxyl groups at specific positions. researchgate.net This approach could be adapted to create analogues of this compound with altered steric and electronic properties.

Another strategy involves the modification of the vinyl group to alter the reactivity of the molecule. For instance, the vinyl group can participate in a variety of reactions, including addition reactions and cross-coupling reactions, which can be used to introduce new functional groups or to link the molecule to other structures. The reactivity of the vinyl group can be tuned by the introduction of neighboring functional groups that can either activate or deactivate it towards certain reactions.

The development of derivatives with enhanced biological activity is a major driver for structural modification. For example, a review on the structural modifications of dehydroabietic acid, a natural product with a range of biological activities, highlights how the introduction of different functional groups can lead to compounds with improved anticancer, antibacterial, or antiviral properties. mdpi.com Similar strategies could be applied to this compound to develop new bioactive compounds.

Modification StrategyGoalExample Approach
Introduction of Branching Alter steric and electronic propertiesEnantioselective methylation and hydroxylation. researchgate.net
Modification of the Vinyl Group Tune reactivity for further functionalizationAddition and cross-coupling reactions.
Introduction of Bioactive Moieties Enhance biological activitySynthesis of derivatives with known pharmacophores. mdpi.com

Advanced Analytical Methodologies in the Research of 2 Hydroxy 2 Methylpent 4 Enoic Acid

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-hydroxy-2-methylpent-4-enoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

Proton (¹H) NMR Applications

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, allowing for the confirmation of its structure. acdlabs.compressbooks.pub The chemical shift of a proton is influenced by its electronic environment, with nearby electronegative atoms like oxygen causing a downfield shift to a higher ppm value. acdlabs.comlibretexts.org In this compound, each distinct proton environment gives rise to a specific signal.

The integration of the peak areas in a ¹H NMR spectrum is proportional to the number of equivalent protons giving rise to the signal. acdlabs.com The multiplicity, or splitting pattern, of each peak follows the n+1 rule, where 'n' is the number of non-equivalent neighboring protons, providing information on the connectivity of the atoms. acdlabs.com

Based on established chemical shift ranges, a predicted ¹H NMR spectrum for this compound in a solvent like CDCl₃ would exhibit signals corresponding to the vinylic, allylic, methyl, hydroxyl, and carboxylic acid protons. libretexts.orgopenstax.org The vinylic protons (H-4 and H-5) are expected in the 4.5–7.5 ppm region, showing complex splitting due to geminal and vicinal coupling. acdlabs.comlibretexts.org The allylic protons (H-3) would appear in the allylic region, typically around 1.6–2.2 ppm, but shifted downfield. openstax.org The methyl group protons (at C-2) would be a singlet in the 1.2-1.6 ppm range. openstax.org The hydroxyl and carboxylic acid protons are exchangeable and may appear as broad singlets over a wide range.

Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-COOH10.0 - 13.0Broad Singlet1H
H-45.8 - 6.0Multiplet1H
H-5 (trans to C-3)5.2 - 5.4Doublet of Doublets1H
H-5 (cis to C-3)5.0 - 5.2Doublet of Doublets1H
-OH1.0 - 5.5Broad Singlet1H
H-32.4 - 2.6Doublet2H
-CH₃1.4 - 1.6Singlet3H

Note: Predicted values are based on general principles and data for analogous compounds. Actual shifts can vary based on solvent and other experimental conditions.

Carbon-13 (¹³C) NMR Applications

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. compoundchem.com The chemical shifts in ¹³C NMR span a much larger range than in ¹H NMR (up to 200 ppm), which means that each non-equivalent carbon atom in a molecule typically gives a distinct, well-resolved signal. libretexts.orgoregonstate.edu

The chemical shift of a carbon atom is highly dependent on its hybridization and the electronegativity of the atoms attached to it. libretexts.org Carbons in different functional groups appear in characteristic regions of the spectrum. compoundchem.comwisc.edu For this compound, distinct signals would be expected for the carboxylic acid carbon, the sp² hybridized vinylic carbons, the quaternary carbon bonded to the hydroxyl group, the allylic carbon, and the methyl carbon. organicchemistrydata.orgresearchgate.net

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomHybridizationPredicted Chemical Shift (δ, ppm)
C-1 (Carboxyl)sp²170 - 185
C-5 (Vinylic CH₂)sp²115 - 125
C-4 (Vinylic CH)sp²130 - 140
C-2 (Quaternary C-OH)sp³70 - 80
C-3 (Allylic CH₂)sp³40 - 50
C-6 (Methyl)sp³20 - 30

Note: Predicted values are based on general principles and data for analogous compounds. compoundchem.comoregonstate.eduresearchgate.net Actual shifts can vary.

Fluorine-19 (¹⁹F) NMR for Fluorinated Analogues

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful technique for the analysis of organofluorine compounds. Given the increasing interest in fluorinated molecules in various fields of chemistry, the study of fluorinated analogues of this compound would greatly benefit from this technique. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it a sensitive nucleus for NMR detection.

A key advantage of ¹⁹F NMR is its wide range of chemical shifts, which is much larger than for ¹H NMR. This high sensitivity to the local electronic environment means that even subtle changes in molecular structure can lead to significant changes in the ¹⁹F chemical shift. This makes ¹⁹F NMR an excellent tool for confirming the successful incorporation of fluorine into the molecule and for studying its interactions.

For example, if a trifluoromethyl (CF₃) group were introduced into an analogue of this compound, it would produce a sharp singlet in the ¹⁹F NMR spectrum in a characteristic region, providing clear evidence of the modification.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For the analysis of this compound, MS is used to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. scienceready.com.au

Upon ionization in the mass spectrometer, the molecule can break apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint. For a carboxylic acid like this compound, common fragmentation pathways include the loss of a water molecule (H₂O), a carboxyl group (COOH), or cleavage of the carbon-carbon bonds. libretexts.org For instance, in short-chain carboxylic acids, prominent peaks corresponding to the loss of OH (M-17) and COOH (M-45) are often observed. libretexts.org The analysis of these fragmentation patterns helps to piece together the structure of the original molecule. scienceready.com.au In the case of hydroxy fatty acids, characteristic cleavages often occur adjacent to the hydroxyl group. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a highly accurate form of mass spectrometry that can measure the mass-to-charge ratio of an ion to a very high degree of precision. This allows for the determination of the elemental formula of a compound. For this compound, with a molecular formula of C₆H₁₀O₃, the calculated exact mass is 130.06300 Da. molport.com An HRMS measurement that corresponds to this value provides strong evidence for the correct elemental composition, helping to distinguish it from other isomers or compounds with the same nominal mass.

Chromatographic Techniques for Separation and Purity Determination

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the determination of its purity. The choice of technique depends on the properties of the compound and the matrix it is in.

Gas Chromatography (GC) can be used for the analysis of volatile compounds. Since carboxylic acids can be thermally unstable and are polar, they often require derivatization before GC analysis to increase their volatility and thermal stability. researchgate.net A common method is to convert the carboxylic acid and alcohol groups into their trimethylsilyl (B98337) (TMS) ethers and esters. scielo.br While effective, this derivatization step can be tedious. researchgate.netscielo.br

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of organic acids and does not typically require derivatization. researchgate.netshimadzu.comshimadzu.com Several separation modes can be employed:

Reversed-phase HPLC: This is a common mode but can be challenging for highly hydrophilic compounds like organic acids, which may not be sufficiently retained on the nonpolar stationary phase. shimadzu.com

Ion-exchange HPLC: This mode is highly effective for separating ionic compounds like organic acids. shimadzu.com

Ion-exclusion HPLC: This is the most frequently used mode for organic acid analysis. It uses a cation exchange polymer and separates weak acids based on their pKa values. shimadzu.com

Detection in HPLC is often performed using a UV detector, as the carboxyl group absorbs UV light in the 200-210 nm range. researchgate.netshimadzu.com Combining HPLC with mass spectrometry (LC-MS) provides a powerful tool for both separation and identification, offering high sensitivity and selectivity. nih.govshimadzu.com

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The separation of the enantiomers of this compound is paramount for understanding its biological activity and for quality control in its synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high resolution and sensitivity. tcichemicals.comnih.gov The principle of chiral HPLC lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation. libretexts.org

For α-hydroxy carboxylic acids like this compound, several types of CSPs are effective. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely used. researchgate.netresearchgate.net These CSPs can operate in normal-phase, reversed-phase, or polar organic modes, providing flexibility in method development. nih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector. tcichemicals.com

Another approach is ligand-exchange chromatography, where a chiral ligand is part of the stationary phase or added to the mobile phase. sigmaaldrich.com This method is particularly suitable for α-hydroxy acids, which can form diastereomeric complexes with a metal ion (e.g., copper) and the chiral selector, allowing for their separation. sigmaaldrich.com

The determination of enantiomeric excess (ee) is achieved by integrating the peak areas of the two enantiomers in the chromatogram. To illustrate the potential separation, the table below shows hypothetical HPLC data for the enantiomers of a structurally similar compound, 2-hydroxy-2,3-dimethylbutanoic acid, on a chiral column.

EnantiomerRetention Time (min)Peak AreaEnantiomeric Excess (ee %)
(R)-2-hydroxy-2,3-dimethylbutanoic acid12.58500070.0
(S)-2-hydroxy-2,3-dimethylbutanoic acid14.215000

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of reaction products in the synthesis of this compound. It allows for the separation, identification, and quantification of the target compound and any byproducts in a complex mixture.

Due to the polarity and low volatility of carboxylic acids and alcohols, derivatization is typically required before GC-MS analysis. libretexts.org A common method is silylation, where active hydrogens in the hydroxyl and carboxyl groups are replaced with a trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the analyte, making it suitable for gas chromatography.

The gas chromatograph separates the components of the derivatized mixture based on their boiling points and interactions with the stationary phase of the GC column. Each separated component then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its fragment ions are detected, producing a mass spectrum that serves as a chemical fingerprint for the compound.

The fragmentation pattern of the TMS derivative of this compound would be expected to show characteristic losses. For instance, α-cleavage next to the carbonyl group is a common fragmentation pathway for carboxylic acid derivatives, leading to the formation of an acylium ion. libretexts.orglibretexts.org The presence of the allylic double bond and the tertiary alcohol also influences the fragmentation. rsc.orgnih.gov

Below is a hypothetical table of significant mass spectral fragments for the TMS-derivatized form of this compound, based on known fragmentation patterns of similar molecules.

m/z (mass-to-charge ratio)Proposed Fragment IonSignificance
[M-15]+Loss of a methyl group from the TMS groupConfirms the presence of a TMS derivative
[M-45]+Loss of the carboxyl group (COOH)Characteristic of carboxylic acids. libretexts.org
[M-73]+Loss of the TMS groupIndicates a silylated compound
57[C4H9]+Characteristic fragment of the tert-butyl group.

Spectroscopic Methods for Stereochemical Assignment (e.g., Electronic Circular Dichroism)

The definitive assignment of the absolute configuration (R or S) of the chiral center in this compound is crucial. mtoz-biolabs.com While X-ray crystallography can provide this information, it requires a suitable single crystal, which is not always obtainable. Electronic Circular Dichroism (ECD) spectroscopy is a powerful alternative that can determine the absolute configuration of chiral molecules in solution. msu.edu

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com An ECD spectrum plots the difference in absorbance (ΔA) or molar ellipticity ([θ]) against wavelength. Enantiomers produce mirror-image ECD spectra, meaning a positive Cotton effect (a peak in the ECD spectrum) for one enantiomer will be a negative Cotton effect for the other. mtoz-biolabs.com

For this compound, the chromophores that contribute to the ECD spectrum are the carboxylic acid group and the carbon-carbon double bond. The n → π* transition of the carbonyl group in the carboxylic acid typically appears in the 200-220 nm region, and its sign in the ECD spectrum is sensitive to the stereochemistry of the adjacent chiral center. The π → π* transition of the C=C double bond will also contribute to the spectrum.

The absolute configuration can be determined by comparing the experimental ECD spectrum with the spectrum of a known standard or with a spectrum predicted by quantum chemical calculations. mtoz-biolabs.com Theoretical calculations, often using time-dependent density functional theory (TD-DFT), can simulate the ECD spectra for both the (R) and (S) enantiomers. The absolute configuration of the synthesized or isolated compound is then assigned by matching its experimental spectrum to one of the calculated spectra. nih.gov

The table below illustrates a hypothetical comparison of experimental and calculated ECD data for the (S)-enantiomer of an α,β-unsaturated chiral carboxylic acid.

SourceWavelength (nm)Δε (M-1cm-1)
Experimental215+2.5
Calculated for (S)-enantiomer218+2.8
Calculated for (R)-enantiomer218-2.8

Mechanistic and Computational Investigations

Elucidation of Reaction Mechanisms in Synthesis and Transformations

There is no available scientific literature that elucidates the specific reaction mechanisms for the synthesis or subsequent chemical transformations of 2-hydroxy-2-methylpent-4-enoic acid. While general methods for the synthesis of α-hydroxy acids are known, such as the hydrolysis of α-cyano- or α-halo acids, or the oxidation of corresponding 1,2-diols, specific mechanistic studies for the formation of this particular vinyl-substituted α-hydroxy acid have not been published. Similarly, no studies detailing the mechanisms of its transformations, such as lactonization, oxidation, or polymerization, were found.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Intermediates

No published research could be located that has performed Density Functional Theory (DFT) calculations to model the reaction pathways, transition states, and intermediates involved in the synthesis or reactions of this compound. Such computational studies are crucial for understanding the electronic structure and energetic profiles of chemical reactions, but they have not been applied to this specific compound.

Kinetic and Thermodynamic Considerations in Chemical Reactions

There is a lack of experimental or computational data regarding the kinetic and thermodynamic parameters of chemical reactions involving this compound. Information on reaction rates, activation energies, and the relative stability of reactants, intermediates, and products is essential for controlling and optimizing chemical processes. However, no such studies have been documented for this compound.

Biological Relevance and Enzymatic Interactions

Substrate Specificity and Catalytic Activity of Related Enzymes

The interaction of 2-hydroxy-2-methylpent-4-enoic acid with enzymes remains a largely unexplored area of research.

Interaction with Non-Canonical Peptide Synthetases

There is currently no published research that details the interaction of this compound with non-canonical peptide synthetases (NRPSs). The substrate specificity of NRPSs is a complex field of study, and while these enzymes are known to incorporate a wide variety of non-proteinogenic amino acids and other carboxylic acids into peptides, the specific recognition and activation of this compound by an NRPS has not been documented.

Enzymatic Hydrolysis of Esters

The enzymatic hydrolysis of esters of this compound is not specifically described in the scientific literature. However, the general principles of enzymatic ester hydrolysis are well-established. Hydrolases, such as esterases and lipases, catalyze the cleavage of ester bonds. The efficiency and stereoselectivity of such reactions depend on the specific enzyme and the structure of the ester substrate. While no specific data exists for esters of this compound, it is plausible that they could be substrates for various hydrolases.

Transformations by Hydrolases

There is currently no specific information available in the scientific literature detailing the transformation of this compound by hydrolase enzymes.

Involvement in Metabolic Pathways

Connections to Fatty Acid Metabolism

Specific research directly linking this compound to fatty acid metabolism has not been identified. While its structure as a hydroxylated, unsaturated, branched-chain fatty acid suggests a potential interaction with fatty acid metabolic pathways, no definitive studies have been published to confirm this.

α-Oxidation Pathway Investigations

There are no available studies investigating the involvement of this compound in the α-oxidation pathway of fatty acids.

Enzyme Inhibition Studies of Analogues

No enzyme inhibition studies specifically utilizing analogues of this compound have been reported in the reviewed scientific literature.

Applications in Advanced Organic Synthesis and Materials Science

A Versatile Scaffold for Complex Chiral Molecules

The unique structural features of 2-hydroxy-2-methylpent-4-enoic acid and its isomers, namely the presence of a stereogenic center, a carboxylic acid, a hydroxyl group, and a terminal alkene, make them highly versatile starting materials for the synthesis of intricate and biologically important molecules.

Key Intermediates in Pharmaceutical Synthesis

The enantiomerically pure forms of derivatives of this compound are particularly sought after in the pharmaceutical industry. For instance, the related compound, (2R)-2-Methylpent-4-enoic acid, serves as a crucial reagent in the synthesis of Sacubitril. wikipedia.org Sacubitril is a component of the successful heart failure medication Entresto. The chirality of the (2R)-2-methylpent-4-enoic acid is essential for the final drug's efficacy.

Precursors for N-Methylpyrrolidine-Based Natural Products

The structural framework of this compound provides a tantalizing starting point for the synthesis of various natural products. The pyrrolidine (B122466) ring system, often substituted and with defined stereochemistry, is a common motif in a wide array of biologically active natural products. One such example is (2S,4S)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid, a naturally occurring amino acid derivative.

Although a direct synthetic route from this compound to N-methylpyrrolidine-based natural products is not explicitly documented in the reviewed literature, the functional groups present in the parent molecule lend themselves to synthetic transformations that could lead to the formation of the pyrrolidine ring. The alkene can be functionalized, and the hydroxyl and carboxylic acid groups can participate in cyclization reactions to form the heterocyclic core.

Innovations in Ligand and Catalyst Design

The development of new ligands and catalysts is a cornerstone of advancing chemical synthesis, enabling reactions to be more efficient, selective, and sustainable. The functional group constellation of this compound and its derivatives makes them attractive candidates for incorporation into novel ligand and catalyst structures.

Currently, there is a lack of specific published research detailing the use of this compound or its direct derivatives in the design and synthesis of ligands and catalysts. However, the presence of both a hard oxygen donor (carboxylate) and a soft donor (alkene) in proximity suggests potential for the creation of bidentate or even tridentate ligands for transition metal catalysis. The chiral center could also be exploited for the development of asymmetric catalysts, which are of paramount importance in enantioselective synthesis.

Future Research Directions

Development of Novel Stereoselective Synthetic Strategies

The creation of enantiomerically pure 2-hydroxy-2-methylpent-4-enoic acid is a key challenge for future synthetic research. While classical approaches to chiral alpha-hydroxy acids exist, the development of more efficient and highly selective novel strategies is a primary objective.

Future research will likely focus on advancing asymmetric catalytic methods. The use of chiral ligands in transition-metal catalysis offers a promising avenue for the direct enantioselective synthesis from prochiral precursors. Furthermore, organocatalysis, employing small chiral organic molecules to induce stereoselectivity, presents a metal-free and environmentally benign alternative.

Building upon established methods for similar chiral acids, the use of chiral auxiliaries, such as Evans oxazolidinones, could be further refined for the synthesis of this compound. wikipedia.org These auxiliaries can guide the stereoselective alkylation of an enolate, followed by cleavage to yield the desired enantiomer.

Enzymatic resolutions are another powerful tool for obtaining enantiomerically pure compounds. Lipases and other hydrolases could be employed in the kinetic resolution of racemic mixtures of this compound or its esters. nih.gov The development of highly selective and robust enzymes through directed evolution and protein engineering will be crucial for the industrial-scale production of this chiral building block.

Exploration of Undiscovered Biosynthetic Pathways

The natural origin of this compound remains an open question, presenting an exciting opportunity for biosynthetic investigation. Its structure, a branched-chain unsaturated hydroxy acid, suggests potential links to several known metabolic pathways.

One promising area of exploration is the terpene biosynthesis pathway. Terpenoids are a vast class of natural products derived from the five-carbon building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.commdpi.comnih.govresearchgate.netlibretexts.org It is conceivable that this compound could be a downstream product of terpene metabolism, formed through a series of enzymatic modifications including oxidation and rearrangement. Investigating microorganisms or plants that produce structurally related compounds may lead to the discovery of the enzymes and genes responsible for its synthesis.

Alternatively, the biosynthesis of branched-chain fatty acids could provide clues. In some bacteria, branched-chain alpha-keto acids derived from amino acid catabolism serve as primers for the synthesis of branched-chain fatty acids. rsc.orgnih.gov It is plausible that a similar pathway, perhaps involving a hydroxylation step, could lead to the formation of this compound.

Design of Next-Generation Analogues with Tailored Reactivity

The functional groups of this compound—the carboxylic acid, the tertiary alcohol, and the terminal alkene—offer multiple points for structural modification to create novel analogues with tailored reactivity and biological activity.

Future research in this area will focus on the rational design of analogues by systematically altering these key functionalities. For instance, modification of the pentenyl chain, such as altering its length, introducing further unsaturation, or adding other functional groups, could significantly impact the molecule's properties. The vinyl group, in particular, is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse structural motifs.

Furthermore, the carboxylic acid and hydroxyl groups can be esterified, amidated, or otherwise derivatized to modulate polarity, bioavailability, and interaction with biological targets. The design of such analogues will be guided by structure-activity relationship (SAR) studies, where the biological effects of a series of related compounds are compared to identify key structural features responsible for their activity.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. For this compound, these approaches can provide profound insights into its synthesis and reactivity, guiding experimental efforts and accelerating discovery.

Advanced computational models can be employed to predict the outcomes of synthetic reactions, including stereoselectivity. nih.govmit.edunih.govbohrium.comrjptonline.org By simulating reaction mechanisms and calculating transition state energies, researchers can identify the most promising catalytic systems and reaction conditions for the stereoselective synthesis of this molecule. This predictive power can significantly reduce the time and resources required for empirical optimization of synthetic routes.

Furthermore, computational methods can be used to study the conformational landscape of this compound and its analogues. Understanding the preferred three-dimensional structures is crucial for predicting their interactions with biological macromolecules, such as enzymes and receptors. Molecular docking and dynamics simulations can be used to model these interactions and predict the binding affinity and orientation of the molecule in the active site of a target protein. This information is invaluable for the rational design of analogues with enhanced biological activity.

Investigation of Emerging Biological Roles and Enzymatic Mechanisms

The potential biological activities of this compound are largely unexplored, representing a significant frontier for future research. As a short-chain unsaturated hydroxy acid, it may play roles in various physiological and pathological processes.

Short-chain fatty acids are known to be important signaling molecules that can modulate inflammation, immune responses, and metabolism. researchgate.netcreative-proteomics.comnih.govmdpi.commdpi.com Future studies should investigate whether this compound exhibits similar activities. Its structural features, including the hydroxyl group and the double bond, may confer unique biological properties. For example, alpha-hydroxy acids are widely used in dermatology for their effects on skin health. nih.govnih.govmdpi.comresearchgate.netdermatica.co.uk

Q & A

Q. What are the recommended synthetic routes for 2-hydroxy-2-methylpent-4-enoic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis of α-hydroxy acids like this compound often involves oxidation of ketones or aldehydes followed by acid-catalyzed hydration. For example, oxidation of 2-methylpent-4-enal using potassium permanganate (KMnO₄) in acidic conditions can yield the hydroxy acid . Optimization includes adjusting reaction temperature (e.g., 0–25°C to control exothermicity), solvent polarity (e.g., aqueous H₂SO₄ for solubility), and stoichiometric ratios (e.g., 1:1.2 aldehyde:KMnO₄). Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer :
  • Handling : Use PPE (gloves, lab coats, goggles) and work in a fume hood. Avoid skin contact; if exposed, wash immediately with soap and water .
  • Storage : Keep in airtight, light-resistant containers at 2–8°C. Desiccate to prevent hydrolysis. Monitor for discoloration or precipitate formation, which indicate degradation .
  • Waste disposal : Neutralize with a weak base (e.g., sodium bicarbonate) before incineration by licensed hazardous waste handlers .

Q. What spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • Methodological Answer :
  • NMR : ¹H NMR identifies the hydroxyl proton (δ 10–12 ppm, broad) and alkene protons (δ 5.0–6.0 ppm, multiplet). ¹³C NMR confirms carboxylic acid (δ 170–180 ppm) and quaternary carbon (δ 70–80 ppm) .
  • IR : Strong O-H stretch (2500–3300 cm⁻¹) and C=O stretch (1700 cm⁻¹) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of H₂O or CO₂) .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking predict the reactivity or biological activity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use Gaussian09 with B3LYP/6-311+G(d,p) basis set for geometry optimization .
  • Molecular docking : Dock the acid into enzyme active sites (e.g., cytochrome P450) using AutoDock Vina. Analyze binding energy (ΔG < −6 kcal/mol suggests strong interaction) and hydrogen-bonding patterns .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility, pKa) for this compound across different studies?

  • Methodological Answer :
  • Systematic replication : Reproduce experiments using identical conditions (e.g., solvent, temperature). For pKa discrepancies, standardize potentiometric titration (25°C, 0.1 M KCl ionic strength) .
  • Meta-analysis : Compare data from PubChem, ECHA, and peer-reviewed studies. Use statistical tools (e.g., ANOVA) to identify outliers caused by impurities or measurement errors .

Q. What experimental approaches are used to investigate the acid’s role in metabolic pathways or enzyme interactions?

  • Methodological Answer :
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to track incorporation into metabolites via LC-MS .
  • Enzyme assays : Incubate with liver microsomes (e.g., rat CYP450) and monitor metabolite formation (e.g., hydroxylated derivatives) using HPLC-UV .
  • Knockout models : Use CRISPR-Cas9 to delete target enzymes (e.g., hydrolases) in cell lines and assess metabolic flux changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.